![molecular formula C37H62O12 B13898236 4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid](/img/structure/B13898236.png)
4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- is a polyether antibiotic that belongs to the ionophore class. It is a derivative of monensin, which is naturally produced by the bacterium Streptomyces cinnamonensis. This compound is known for its ability to transport ions across lipid membranes, making it useful in various biological and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- typically involves multiple steps, starting from monensin. The key steps include:
Deethylation: Removal of the ethyl group from the 16th position.
Demethylation: Removal of the methyl group from the 3rd position.
Methylation: Addition of a methyl group at the 16th position.
Acylation: Addition of a propionyl group at the 3rd position.
Each of these steps requires specific reagents and conditions, such as strong acids or bases for deethylation and demethylation, and specific catalysts for methylation and acylation.
Industrial Production Methods
Industrial production of Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- involves fermentation of Streptomyces cinnamonensis followed by chemical modification. The fermentation process is optimized to produce high yields of monensin, which is then subjected to the aforementioned synthetic modifications.
化学反应分析
Types of Reactions
Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substituents can be introduced at different positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
科学研究应用
Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study ion transport mechanisms.
Biology: Investigated for its effects on cellular ion balance and membrane potential.
Medicine: Explored for its potential as an antimicrobial agent and its effects on cancer cells.
Industry: Utilized in animal feed to improve feed efficiency and control coccidiosis in poultry.
作用机制
The mechanism of action of Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- involves its ability to transport ions across lipid membranes. It forms complexes with cations such as sodium and potassium, facilitating their movement across cell membranes. This disrupts the ion balance within cells, leading to various biological effects, including antimicrobial activity.
相似化合物的比较
Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- is unique among ionophores due to its specific structural modifications. Similar compounds include:
Monensin: The parent compound with a similar ionophore activity.
Salinomycin: Another polyether antibiotic with similar ion transport properties.
Lasalocid: Known for its ability to transport divalent cations.
Compared to these compounds, Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- has unique structural features that may confer distinct biological activities and applications.
属性
IUPAC Name |
4-[7-hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H62O12/c1-10-28(40)45-30(24(7)33(41)42)23(6)31-22(5)25(39)17-36(47-31)14-13-34(8,49-36)27-11-12-35(9,46-27)32-20(3)16-26(44-32)29-19(2)15-21(4)37(43,18-38)48-29/h19-27,29-32,38-39,43H,10-18H2,1-9H3,(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBNBTIDJSKEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)O)C)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H62O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866549 |
Source


|
| Record name | 4-(9-Hydroxy-2-{5'-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-2,3'-dimethyl[2,2'-bioxolan]-5-yl}-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl)-2-methyl-3-(propanoyloxy)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
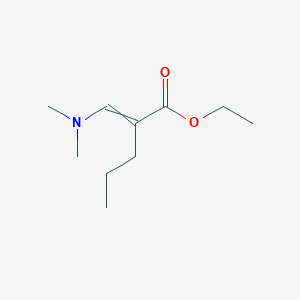

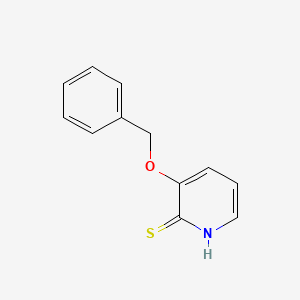
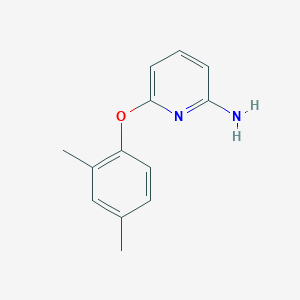
![(8aS)-N-[(4-fluorophenyl)methyl]-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide](/img/structure/B13898176.png)
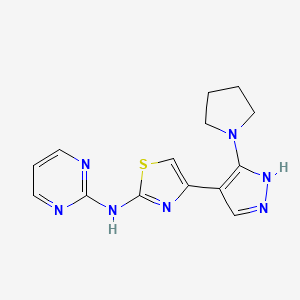
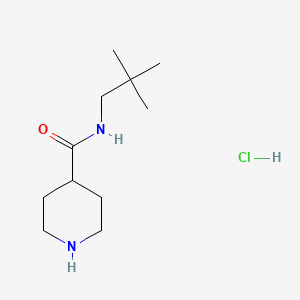
![tert-butyl N-[(3S)-3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13898192.png)
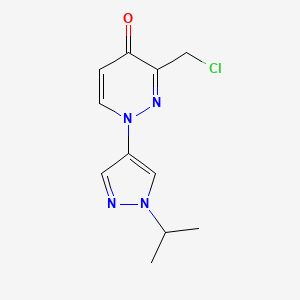
![5-Chloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13898216.png)
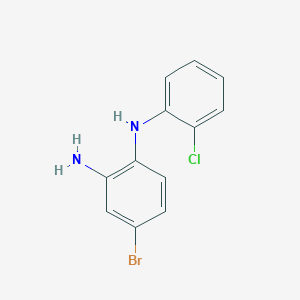
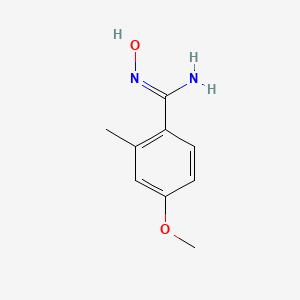
![2-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13898234.png)
![6-Fluorobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13898240.png)
